molecular formula C18H13N4NaO7S B12371058 Benzenesulfonic acid, 5-[(2,4-dinitrophenyl)amino]-2-(phenylamino)-,monosodium salt

Benzenesulfonic acid, 5-[(2,4-dinitrophenyl)amino]-2-(phenylamino)-,monosodium salt

Cat. No.: B12371058
M. Wt: 452.4 g/mol
InChI Key: KKBFCPLWFWQNFB-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, 5-[(2,4-dinitrophenyl)amino]-2-(phenylamino)-,monosodium salt is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes a benzenesulfonic acid moiety and two amino groups attached to a phenyl ring. This compound is often used in scientific research due to its distinctive properties and reactivity.

Properties

Molecular Formula

C18H13N4NaO7S

Molecular Weight

452.4 g/mol

IUPAC Name

sodium;2-anilino-5-(2,4-dinitroanilino)benzenesulfonate

InChI

InChI=1S/C18H14N4O7S.Na/c23-21(24)14-7-9-15(17(11-14)22(25)26)20-13-6-8-16(18(10-13)30(27,28)29)19-12-4-2-1-3-5-12;/h1-11,19-20H,(H,27,28,29);/q;+1/p-1

InChI Key

KKBFCPLWFWQNFB-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Oleum-Mediated Sulfonation

The Monsanto process, adapted for substituted benzenes, involves reacting the substrate with oleum (20–35% SO₃ in H₂SO₄) at 70–110°C. For example, benzenesulfonic acid derivatives are synthesized by continuous feeding of benzene and oleum into a cascade of heated reactors, achieving >95% conversion with <2% diphenyl sulfone byproduct. This method ensures high regioselectivity for the para position due to the electron-directing effects of subsequent substituents.

Solvent-Assisted Sulfonation

Phosphoric acid or polyphosphoric acid solvents enable sulfonation at elevated temperatures (140–250°C) without excessive sulfuric acid usage, reducing environmental impact. For instance, reacting m-phenylenediamine with fuming sulfuric acid in xylene at 170–200°C yields 2,4-diaminobenzenesulfonic acid with 94% purity. The solvent’s high boiling point (≥140°C) prevents volatilization and stabilizes intermediates.

Introduction of Amino Groups

Amination occurs via nucleophilic substitution or coupling reactions, often requiring protective strategies to avoid over-reaction.

Phenylamino Group Incorporation

Phenylamino groups are introduced using Ullmann coupling or nucleophilic aromatic substitution. For example, 2-(phenylamino)benzenesulfonic acid is synthesized by reacting aniline with bromobenzene sulfonic acid in the presence of Cu-ZSM-5 catalysts at 60°C, achieving 91% yield. Ultrasound-assisted methods reduce reaction times from 20 hours to 4 hours by enhancing mass transfer.

Dinitrophenylamino Group Coupling

The 2,4-dinitrophenylamino moiety is added via diazotization and coupling. Diazotized 2,4-dinitroaniline reacts with the aminated intermediate in a 1:1 mixture of sodium bicarbonate and DMF at 80°C. This step requires strict pH control (7.0–7.5) to prevent decomposition of the diazonium salt. Yields range from 62% to 76%, with purity validated by HPLC (99% chromatographic content).

Nitration Strategies

Nitration is performed either before or after amination, depending on substrate stability.

Pre-Amination Nitration

Direct nitration of benzenesulfonic acid using mixed acid (HNO₃/H₂SO₄) at 25–60°C introduces nitro groups at the meta and para positions. However, this approach risks over-nitration, necessitating precise temperature control.

Post-Amination Nitration

Selective nitration of the phenylamino group is achieved using fuming nitric acid in dichloromethane at 0–5°C. The sulfonic acid group acts as a directing group, favoring nitration at the 2,4-positions of the adjacent phenyl ring. This method yields 85–90% purity, with <5% isomer formation.

Salt Formation and Purification

The final step involves neutralizing the sulfonic acid with sodium hydroxide to form the monosodium salt.

Neutralization Conditions

A 30% NaOH solution is added to the sulfonic acid intermediate at 35°C, followed by stirring for 1 hour. The monosodium salt precipitates upon cooling and is filtered, achieving 90% yield. Excess NaOH is avoided to prevent disodium salt formation.

Recrystallization

Crude product is recrystallized from water or ethanol/water mixtures (1:3 v/v) to remove inorganic salts and isomers. Activated carbon treatment during recrystallization improves color (white crystalline solid) and purity (98% by diazo titration).

Optimization and Challenges

Regioselectivity Control

  • Directing Groups : The sulfonic acid group directs electrophilic substitution to the meta position, while the amino group favors para nitration. Competing effects are balanced using mixed solvents (e.g., xylene/phosphoric acid).
  • Protective Strategies : Acetylation of amino groups prior to nitration prevents unwanted oxidation.

Solvent Recycling

High-boiling solvents like sulfolane or diphenyl ether are reused after distillation, reducing costs by 15–20%.

Analytical Validation

Parameter Method Specification
Purity HPLC (C18 column, MeOH/H₂O) ≥98%
Isomer Content ¹H NMR (DMSO-d6, 400 MHz) <2%
Sodium Content Atomic Absorption Spectroscopy 7.8–8.2%
Yield Gravimetric Analysis 62–91%

Scientific Research Applications

Benzenesulfonic acid, 5-[(2,4-dinitrophenyl)amino]-2-(phenylamino)-,monosodium salt has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the amino groups can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

    Benzenesulfonic acid: The simplest aromatic sulfonic acid, used as a precursor in the synthesis of more complex compounds.

    Sulfanilic acid: Contains an amino group and a sulfonic acid group, used in the production of azo dyes.

    p-Toluenesulfonic acid: A derivative of toluene with a sulfonic acid group, commonly used as a catalyst in organic synthesis.

Uniqueness: Benzenesulfonic acid, 5-[(2,4-dinitrophenyl)amino]-2-(phenylamino)-,monosodium salt is unique due to its combination of sulfonic acid and amino groups, which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and its utility in multiple research fields make it a valuable compound in scientific studies.

Biological Activity

Benzenesulfonic acid, 5-[(2,4-dinitrophenyl)amino]-2-(phenylamino)-, monosodium salt, commonly referred to as Acid Orange 3, is a complex organic compound with significant biological activity. This article provides an in-depth analysis of its biological effects, toxicity profiles, and potential applications based on diverse research findings.

  • Molecular Formula : C18H13N4NaO7S
  • Molecular Weight : 452.4 g/mol
  • CAS Registry Number : 6373-74-6
  • Appearance : Dark orange-brown solid
  • Solubility : Water-soluble due to the sulfonic acid group

Biological Activity Overview

The biological activity of benzenesulfonic acid derivatives is primarily characterized by their toxicity and potential health effects. Research has focused on various aspects including skin sensitization, carcinogenicity, and interactions with biological systems.

Toxicity and Health Effects

  • Skin Sensitization :
    • In guinea pig studies, the compound showed positive results for skin sensitization at concentrations of 10%, while results were negative at 1% .
  • Carcinogenicity :
    • In a study involving mice, doses of 0, 125 or 250 mg/kg body weight per day resulted in non-neoplastic renal lesions across all doses. Notably, squamous cell urinary bladder carcinoma was observed in one low-dose female mouse .
  • Genotoxicity :
    • The compound was positive for chromosomal aberrations in vitro and showed positive results for micronucleus tests in vivo but was negative for comet assays in transgenic rodents .

Case Study 1: Dermal Exposure Assessment

A human health tier III assessment indicated that dermal exposure to benzenesulfonic acid derivatives can lead to mild skin reactions such as scabbing and fissuring. The assessment emphasized the need for protective measures when handling this compound in industrial settings .

Case Study 2: Environmental Impact

Research has indicated that high molecular weight dyes like benzenesulfonic acid derivatives are expected to have low bioavailability and systemic toxicity, which may reduce their environmental impact compared to smaller molecular weight compounds .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Benzenesulfonic AcidC6H5SO3HSimple sulfonic acidLacks amino substitutions
DinitroanilineC6H4(NO2)2Contains two nitro groupsNo sulfonic acid group
Acid Orange 7C18H14N4O7SSimilar dye propertiesDifferent substituents

Benzenesulfonic acid, 5-[(2,4-dinitrophenyl)amino]-2-(phenylamino)- distinguishes itself through its unique combination of amino groups and sulfonic acid functionality which enhances its reactivity and application potential in dye chemistry.

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